(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate
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Overview
Description
(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexenone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate typically involves the esterification of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methanol with but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the but-2-enoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The compound may also interact with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl acetate
- (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl propanoate
- (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl hexanoate
Uniqueness
(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate is unique due to the presence of the but-2-enoate moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3 |
InChI Key |
PSJQCAMBOYBQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Origin of Product |
United States |
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